2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the use of magnesium oxide nanoparticles as a catalyst. This method has been shown to be efficient in producing pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: This compound is structurally similar and is used as a catalyst in various chemical reactions.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have been studied for their anti-fibrotic activities and show structural similarities to 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid.
Uniqueness
This compound is unique due to its specific combination of pyridine and pyrimidine rings, which allows it to interact with a diverse range of biological targets. This structural uniqueness makes it a valuable compound for drug discovery and development, offering potential therapeutic benefits in various medical conditions.
Biological Activity
2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring attached to a pyrimidine structure, with a carboxylic acid functional group. Its molecular formula is C11H10N2O2, and it has been identified as a versatile building block in drug design.
The biological activity of this compound primarily involves interactions with specific biological targets:
- Target Proteins : Similar compounds have been known to target tyrosine-protein kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.
- Biochemical Pathways : The compound influences various cellular processes, including angiogenesis, cell survival, proliferation, migration, and adhesion. These pathways are critical in cancer development and metastasis.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting histone demethylases, enzymes that regulate gene expression linked to cancer progression. This inhibition can lead to the reactivation of tumor suppressor genes .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro studies have reported IC50 values indicating significant inhibition of COX-2 activity .
Research Findings
A summary of key findings from recent studies is presented in the following table:
Case Studies
- Histone Demethylase Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited histone demethylases, leading to reduced tumor growth in animal models. This highlights the potential for developing targeted therapies for cancer treatment .
- COX Inhibition : Another research effort evaluated the anti-inflammatory effects of pyrimidine derivatives, including this compound. Results indicated that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs like celecoxib, suggesting their potential use in treating inflammatory diseases .
Properties
Molecular Formula |
C11H9N3O2 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)9-3-5-13-10(14-9)6-8-2-1-4-12-7-8/h1-5,7H,6H2,(H,15,16) |
InChI Key |
VQSQIULJYMWMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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